

# H-Arg(MTR)-OH: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: H-Arg(MTR)-OH

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This technical guide provides an in-depth analysis of **H-Arg(MTR)-OH**, an essential arginine derivative utilized in solid-phase peptide synthesis. The document outlines its physicochemical properties, applications, and the logical framework of its molecular characteristics.

## Physicochemical Properties

**H-Arg(MTR)-OH**, chemically known as N- $\alpha$ -(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a white to light yellow crystalline powder.<sup>[1]</sup> Its key quantitative properties are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C16H26N4O5S	[1][2]
Molecular Weight	386.47 g/mol	[1]
Appearance	White to light yellow powder	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents like methanol and DMSO	[1]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[1]

Note: A hemihydrate form with a molecular formula of  $C_{16}H_{26}N_4O_5S \cdot 0.5H_2O$  and a corresponding molecular weight of 395.5 g/mol also exists.<sup>[3]</sup>

## Core Applications in Peptide Synthesis

The primary application of **H-Arg(MTR)-OH** lies in its use as a protected amino acid building block in the synthesis of peptides. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group serves as a protecting group for the guanidino function of the arginine side chain. This protection is crucial to prevent unwanted side reactions during the peptide chain elongation process. The MTR group is stable under the conditions required for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from the N-terminus but can be cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), at the final stage of peptide synthesis.

## Experimental Protocols

Due to the nature of **H-Arg(MTR)-OH** as a building block in peptide synthesis, specific experimental protocols would detail its incorporation into a growing peptide chain. A generalized protocol for its use in Fmoc-based solid-phase peptide synthesis (SPPS) is outlined below.

General Protocol for Coupling **H-Arg(MTR)-OH** in Fmoc-SPPS:

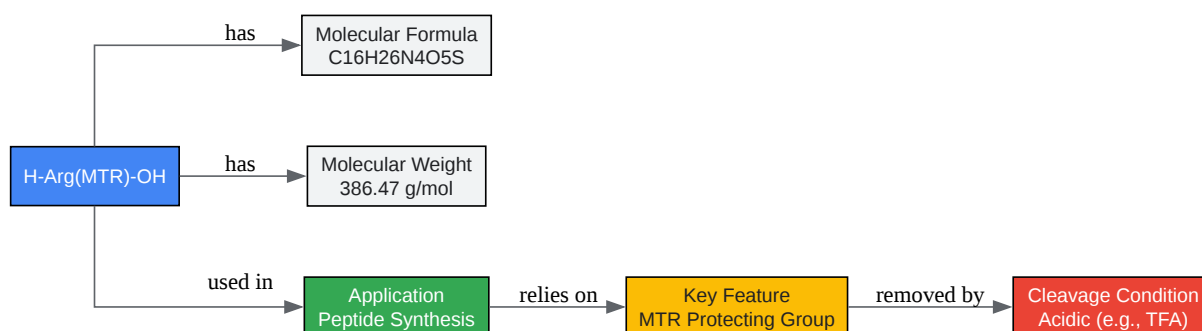
- **Resin Preparation:** Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Ensure the N-terminal Fmoc group of the resin-bound amino acid is removed (deprotected) using a 20% solution of piperidine in dimethylformamide (DMF).
- **Activation of **H-Arg(MTR)-OH**:** In a separate vessel, dissolve **H-Arg(MTR)-OH** and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid group of **H-Arg(MTR)-OH**.
- **Coupling Reaction:** Introduce the activated **H-Arg(MTR)-OH** solution to the deprotected resin. Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation to ensure complete coupling.

- **Washing:** After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
- **Confirmation of Coupling:** A qualitative ninhydrin test can be performed to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.
- **Fmoc Deprotection:** The Fmoc group of the newly coupled **H-Arg(MTR)-OH** is then removed with 20% piperidine in DMF to prepare for the coupling of the next amino acid in the sequence.

This cycle of deprotection, activation, and coupling is repeated until the desired peptide sequence is assembled.

## Logical Relationships of H-Arg(MTR)-OH Properties

The following diagram illustrates the logical connections between the key attributes of **H-Arg(MTR)-OH**.



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Caption: Logical flow of **H-Arg(MTR)-OH** properties and application.

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## References

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